molecular formula C13H17Cl2N3O2 B3051139 Benzyl L-histidinate dihydrochloride CAS No. 31321-62-7

Benzyl L-histidinate dihydrochloride

Cat. No. B3051139
CAS RN: 31321-62-7
M. Wt: 318.2 g/mol
InChI Key: LVHZJHMSLQLNRA-LTCKWSDVSA-N
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Description

Benzyl L-histidinate dihydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of histidine, an essential amino acid that plays a crucial role in various physiological processes in the human body.

Mechanism Of Action

Benzyl L-histidinate dihydrochloride is thought to exert its effects by acting as a free radical scavenger, which helps to protect cells from oxidative damage. It also has the ability to chelate heavy metals, which can reduce their toxic effects on cells and tissues.

Biochemical And Physiological Effects

Benzyl L-histidinate dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects, which can help to protect the brain from damage.

Advantages And Limitations For Lab Experiments

One advantage of using Benzyl L-histidinate dihydrochloride in lab experiments is its antioxidant properties, which can help to protect cells from oxidative damage. Additionally, its ability to chelate heavy metals can be useful in studying the effects of heavy metal toxicity on cells and tissues. However, one limitation of using this compound is that it may not be suitable for all types of experiments, and its effects may vary depending on the specific conditions of the experiment.

Future Directions

There are many potential future directions for research on Benzyl L-histidinate dihydrochloride. One area of research could be to further investigate its antioxidant properties and its potential as a therapeutic agent for oxidative stress-related diseases. Another area of research could be to study its effects on heavy metal toxicity in different cell types and tissues. Additionally, it may be useful to investigate the potential of Benzyl L-histidinate dihydrochloride as a neuroprotective agent in the treatment of neurodegenerative diseases.

Scientific Research Applications

Benzyl L-histidinate dihydrochloride has been studied for its potential applications in scientific research. It has been shown to have antioxidant properties, which make it useful in studying oxidative stress and its effects on cells. Additionally, it has been studied for its potential as a chelating agent, which can be used to remove heavy metals from cells and tissues.

properties

IUPAC Name

benzyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.2ClH/c14-12(6-11-7-15-9-16-11)13(17)18-8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,15,16);2*1H/t12-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHZJHMSLQLNRA-LTCKWSDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CN=CN2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40185249
Record name Benzyl L-histidinate dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl L-histidinate dihydrochloride

CAS RN

31321-62-7
Record name Benzyl L-histidinate dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031321627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl L-histidinate dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40185249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl L-histidinate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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